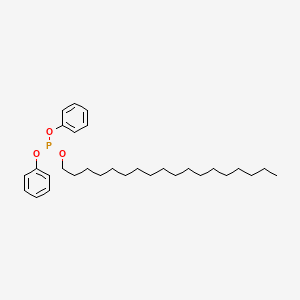
Octadecyl diphenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid, octadecyl diphenyl ester is an organic compound that belongs to the class of phosphoric acid esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms, with one of these oxygen atoms further bonded to an organic group. This particular ester is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, octadecyl diphenyl ester typically involves the esterification of phosphorous acid with octadecyl alcohol and diphenyl phosphate. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of phosphorous acid, octadecyl diphenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Hydrolysis
Octadecyl diphenyl phosphite can undergo hydrolysis when exposed to moisture, leading to the formation of phosphorous acid and phenolic compounds. The reaction can be represented as follows:
Octadecyl Diphenyl Phosphite+H2O→Phosphorous Acid+Phenol+Octadecanol
This hydrolysis reaction is significant as it affects the stability and performance of materials containing this compound .
Antioxidant Mechanism
The antioxidant mechanism of this compound involves several steps:
-
Radical Scavenging : The compound reacts with free radicals generated during oxidative stress.
-
Formation of Stable Products : This reaction leads to the formation of stable products that do not propagate further oxidation.
Reactions with Other Compounds
This compound can also participate in various reactions, including:
-
Kabachnik–Fields Reaction : In this reaction, it can react with aldehydes and amines to form aminophosphonates.
Aldehyde+Amine+Diphenyl Phosphite→Aminophosphonate
-
Phosphorylation Reactions : It acts as a phosphorylating agent in organic synthesis, facilitating the introduction of phosphorus into organic molecules .
Table 2: Reaction Conditions for Kabachnik–Fields Reaction
| Aldehyde | Amine | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Benzaldehyde | Aniline | 85 | 2 |
| Formaldehyde | Methylamine | 90 | 1 |
| Acetaldehyde | Ethanolamine | 80 | 1 |
Scientific Research Applications
Phosphorous acid, octadecyl diphenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is employed as an additive in lubricants and as a flame retardant in plastics and textiles.
Mechanism of Action
The mechanism by which phosphorous acid, octadecyl diphenyl ester exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The ester can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to act as an antioxidant, protecting other molecules from oxidative damage.
Comparison with Similar Compounds
Phosphorous acid, octadecyl diphenyl ester can be compared with other phosphoric acid esters, such as:
Phosphoric acid, octadecyl ester: Similar in structure but lacks the diphenyl groups, resulting in different chemical properties and applications.
Phosphoric acid, diphenyl ester: Contains diphenyl groups but lacks the long octadecyl chain, affecting its solubility and reactivity.
Phosphorous acid, octadecyl ester: Similar in having the octadecyl chain but differs in the presence of diphenyl groups, which influence its stability and reactivity.
These comparisons highlight the unique combination of properties in phosphorous acid, octadecyl diphenyl ester, making it valuable for specific applications in various fields.
Properties
CAS No. |
100781-90-6 |
|---|---|
Molecular Formula |
C30H47O3P |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
octadecyl diphenyl phosphite |
InChI |
InChI=1S/C30H47O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-31-34(32-29-24-19-17-20-25-29)33-30-26-21-18-22-27-30/h17-22,24-27H,2-16,23,28H2,1H3 |
InChI Key |
XWVBBZPIFHEHHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















